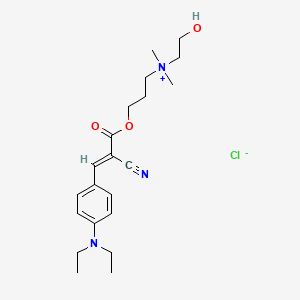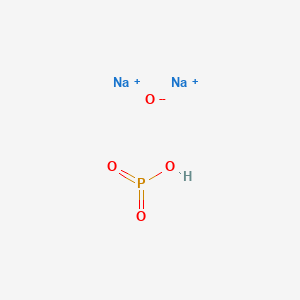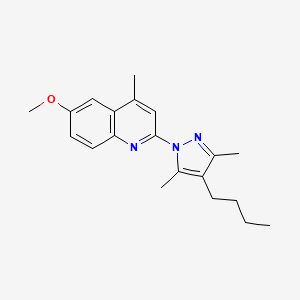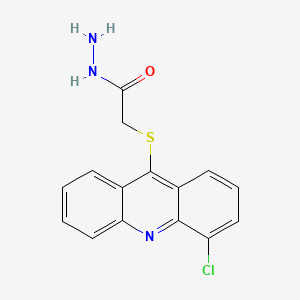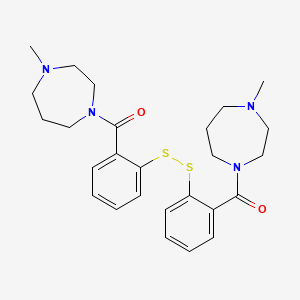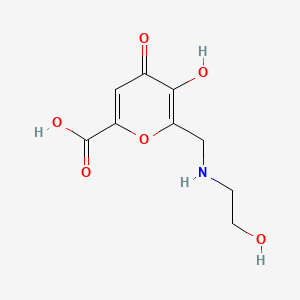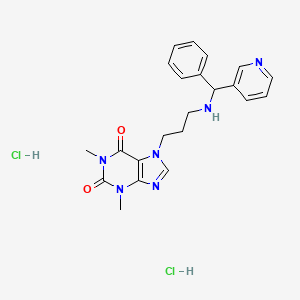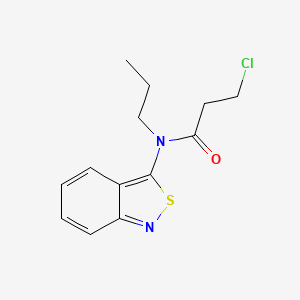
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide is a chemical compound with a complex structure that includes a benzisothiazole ring, a chloro group, and a propylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide typically involves the reaction of 2,1-benzisothiazole with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with propylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,1-Benzisothiazol-3-yl)propanamide
- 3-Chloro-N-propylpropanamide
- N-(2,1-Benzisothiazol-3-yl)-N-propylacetamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide is unique due to the presence of both a benzisothiazole ring and a chloro group, which confer distinct chemical properties and reactivity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
68268-20-2 |
|---|---|
Formule moléculaire |
C13H15ClN2OS |
Poids moléculaire |
282.79 g/mol |
Nom IUPAC |
N-(2,1-benzothiazol-3-yl)-3-chloro-N-propylpropanamide |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-9-16(12(17)7-8-14)13-10-5-3-4-6-11(10)15-18-13/h3-6H,2,7-9H2,1H3 |
Clé InChI |
DIOLAMGSEXXNRW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=C2C=CC=CC2=NS1)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


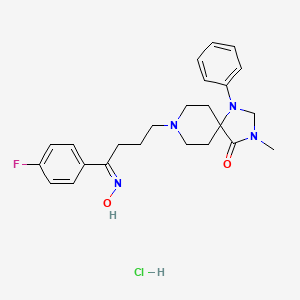
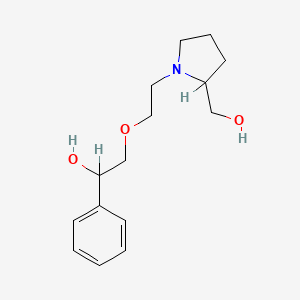
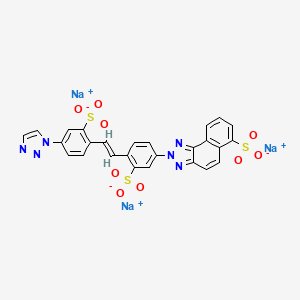
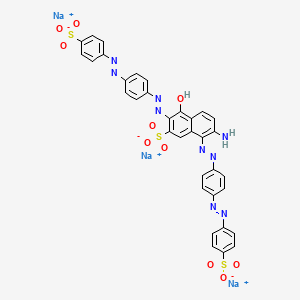
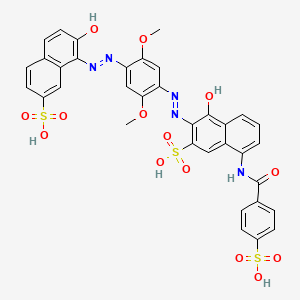
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
